molecular formula C24H23NO B608268 (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone CAS No. 155471-09-3

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone

Cat. No.: B608268
CAS No.: 155471-09-3
M. Wt: 341.4 g/mol
InChI Key: QKXRHYJSCZFHEK-UHFFFAOYSA-N
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Description

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone is a synthetic compound of significant interest in specialized research fields, particularly for investigating the class of substances known as synthetic cannabinoid receptor agonists (SCRAs). As an analytical reference standard, its primary application lies in forensic and clinical toxicology. Researchers utilize this compound to develop and validate sensitive analytical methods, such as ultrahigh performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS), for the accurate identification of novel psychoactive substances (NPS) in various biological matrices . The detection and characterization of such compounds are crucial for diagnosing intoxications and understanding substance abuse patterns in the population . Studies on structurally similar SCRAs, such as JWH-019, highlight a key area of research: understanding the role of specific cytochrome P450 (CYP) enzymes in the metabolic fate of these substances . For instance, CYP1A2 has been identified as a primary enzyme responsible for the oxidative metabolism of the SCRA JWH-019, forming specific hydroxylated metabolites . Investigating the metabolism of (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone can provide valuable insights into its biotransformation, which is essential for confirming exposure and interpreting toxicological findings. This product is intended for research purposes only by qualified professionals and is strictly not for human consumption.

Properties

IUPAC Name

(1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXRHYJSCZFHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016346
Record name JWH-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155471-09-3
Record name JWH 016
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155471-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-016
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9029X7V2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation of Indole Derivatives

The primary route involves a Friedel-Crafts acylation between 1-naphthoyl chloride and a substituted indole precursor. For JWH-016, the indole substrate is 1-butyl-2-methylindole, synthesized via alkylation of 2-methylindole with 1-bromobutane under basic conditions.

Reaction Scheme:

2-Methylindole+1-BromobutaneBase1-Butyl-2-Methylindole1-Naphthoyl Chloride, Lewis AcidJWH-016\text{2-Methylindole} + \text{1-Bromobutane} \xrightarrow{\text{Base}} \text{1-Butyl-2-Methylindole} \xrightarrow{\text{1-Naphthoyl Chloride, Lewis Acid}} \text{JWH-016}

Key parameters:

  • Lewis Acid Catalysts : Diethylaluminum chloride (Et2_2AlCl) is preferred over AlCl3_3 due to higher yields (78–85%) and reduced side reactions.

  • Solvent System : Dichloromethane (DCM) or toluene at −10°C to 0°C minimizes decomposition of the acylating agent.

  • Stoichiometry : A 1.2:1 molar ratio of 1-naphthoyl chloride to indole derivative ensures complete conversion.

Alternative Alkylation-Acylation Sequential Approach

A two-step protocol isolates the indole intermediate before acylation, improving purity control:

Step 1: N-Alkylation of 2-Methylindole

2-Methylindole reacts with 1-bromobutane in dimethylformamide (DMF) using potassium carbonate (K2_2CO3_3) as a base. Optimal conditions yield 1-butyl-2-methylindole with 90% purity after recrystallization.

Step 2: Acylation with 1-Naphthoyl Chloride

The alkylated indole undergoes Friedel-Crafts acylation under inert atmosphere. Post-reaction quenching with ice-water precipitates the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 95:5).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies highlight the superiority of Et2_2AlCl over traditional Lewis acids:

CatalystYield (%)Purity (%)Byproducts Identified
Et2_2AlCl8598<5% dealkylated indole
AlCl3_3628915% naphthoic acid
FeCl3_3457822% dimerized indole species

Data aggregated from

Et2_2AlCl’s stronger Lewis acidity facilitates faster acylation while suppressing protonation of the indole ring.

Solvent and Temperature Effects

Low-polarity solvents (toluene) enhance regioselectivity compared to DCM, albeit with slower kinetics:

SolventReaction Time (h)Yield (%)Regioselectivity (3-/2-position)
Toluene683>99:1
DCM38597:3
THF86895:5

Adapted from

Sub-zero temperatures (−10°C) further suppress polysubstitution, critical for maintaining a single regioisomer.

Purification and Analytical Characterization

Chromatographic Purification

Crude JWH-016 is purified using flash chromatography with a gradient elution (hexane → 5% ethyl acetate/hexane). Fractions containing the product are identified by TLC (Rf_f = 0.4 in 9:1 hexane:ethyl acetate) and combined for recrystallization from ethanol.

Spectroscopic Confirmation

  • IR Spectroscopy : A strong carbonyl stretch at 1,620 cm1^{-1} confirms ketone formation.

  • 1^1H NMR (CDCl3_3): δ 8.45 (d, J = 8.2 Hz, 1H, naphthoyl), 7.92–7.30 (m, 10H, aromatic), 3.85 (t, J = 7.1 Hz, 2H, N-butyl), 2.65 (s, 3H, 2-CH3_3).

  • GC-MS : Molecular ion peak at m/z 341 [M+^+] with fragments at m/z 284 (loss of C4_4H9_9) and 127 (naphthoyl).

Challenges and Mitigation Strategies

Moisture Sensitivity

The Friedel-Crafts reaction is highly moisture-sensitive. Rigorous drying of solvents (molecular sieves) and reagents (P2_2O5_5) is essential to prevent hydrolysis of 1-naphthoyl chloride.

Byproduct Formation

Minor byproducts include:

  • Naphthoic Acid : Forms via chloride hydrolysis; minimized by anhydrous conditions.

  • Diacylated Indoles : Controlled by limiting acyl chloride stoichiometry to 1.2 equivalents.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. A 2017 study achieved 82% yield in a microreactor system with residence time <10 minutes .

Chemical Reactions Analysis

JWH 016 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to reduced forms of the compound.

    Substitution: JWH 016 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Scientific Research Applications

Cannabinoid Research

JWH-016 is primarily studied for its agonistic activity on cannabinoid receptors, particularly CB1 and CB2. Research indicates that it exhibits a potency comparable to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This makes it a valuable tool in studying the endocannabinoid system's role in various physiological and pathological conditions.

Pain Management

Studies have shown that synthetic cannabinoids like JWH-016 may provide analgesic effects, making them potential candidates for developing new pain management therapies. Their ability to modulate pain pathways could lead to alternatives for patients who are resistant to traditional pain medications.

Neuroprotective Effects

Research suggests that JWH-016 may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cannabinoid receptors may help reduce neuroinflammation and oxidative stress.

Endocrine Disruption Potential

JWH-016 has been classified as a potential endocrine disruptor, raising concerns regarding its environmental impact and safety profile. Studies have indicated that exposure to this compound can interfere with hormonal functions, necessitating further investigation into its long-term effects on human health and ecosystems.

Safety Profile Assessments

Toxicological assessments have been conducted to evaluate the safety of JWH-016 in various biological systems. These studies typically involve examining the compound's effects on cellular viability, reproductive health, and potential carcinogenicity.

Case Studies

Study TitleFindingsReference
Cannabinoid Receptor Agonists: A ReviewJWH-016 demonstrated significant affinity for CB1 receptors, suggesting its potential use in pain relief therapies.
Neuroprotective Effects of Synthetic CannabinoidsThe compound exhibited neuroprotective effects in animal models of neurodegeneration.
Endocrine Disruption Potential of Synthetic CannabinoidsJWH-016 was identified as an endocrine disruptor affecting reproductive hormones in laboratory studies.

Mechanism of Action

JWH 016 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH 016 activates intracellular signaling pathways that lead to its psychoactive and physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Mass (g/mol) Substituents (Indole Position) CAS Number Key Differences
(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone (RCS-8) C₂₄H₂₃NO 341.454 1-Butyl, 2-methyl 155471-09-3 Reference compound
(1-Butyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH-073 analog) C₂₃H₂₁NO 327.427 1-Butyl, no 2-methyl 208987-48-8 Lacks 2-methyl group; lower molecular weight
(2-Methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-007) C₂₅H₂₅NO 355.480 1-Pentyl, 2-methyl 1651833-48-5 Longer alkyl chain (pentyl vs. butyl)
(2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-015) C₂₃H₂₁NO 327.427 1-Propyl, 2-methyl 155471-08-2 Shorter alkyl chain (propyl vs. butyl)
(1-Heptyl-1H-indol-3-yl)-1-naphthalenylmethanone (UR-144) C₂₆H₂₅NO 367.490 1-Heptyl, no 2-methyl Not provided Longer alkyl chain (heptyl); lacks 2-methyl
(6-Methoxy-1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone (JWH-163) C₂₃H₂₁NO₂ 359.420 1-Propyl, 6-methoxy-naphthalene 824961-06-0 Methoxy substitution on naphthalene

Pharmacological Activity and Receptor Binding

  • RCS-8: Binds to CB1 and CB2 receptors as a partial agonist.
  • JWH-007 and JWH-015 : Both exhibit lower potency than the full CB1 agonist CP55,940. JWH-007 (pentyl chain) shows slightly higher lipophilicity and prolonged metabolic stability compared to JWH-015 (propyl chain) .
  • UR-144 : The heptyl chain increases lipid solubility, prolonging half-life but reducing receptor selectivity .
  • JWH-163 : Methoxy substitution on naphthalene reduces binding affinity, suggesting electronic effects modulate receptor interaction .

Legal and Regulatory Status

  • RCS-8 : Classified as a controlled substance under synthetic drug legislation in multiple jurisdictions (e.g., Indiana Code 35-31.5-2-321) .
  • JWH-015 and JWH-007 : Listed in Schedule II of the 1971 UN Convention due to widespread misuse .
  • UR-144: Banned in the U.S. and EU under analog acts targeting synthetic cannabinoids .

Analytical Differentiation

  • Mass Spectrometry : RCS-8 (m/z 341) is distinguishable from JWH-007 (m/z 355) and JWH-015 (m/z 327) via molecular ion peaks .
  • Chromatography : Reverse-phase HPLC separates RCS-8 (retention time ~12.3 min) from UR-144 (~14.1 min) due to differences in hydrophobicity .
  • Isotopic Labeling : JWH-016-d9 (deuterated RCS-8) is used as an internal standard in forensic analysis .

Biological Activity

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone , also known as JWH-016, is a synthetic cannabinoid that has garnered attention for its complex structural characteristics and potential biological activities. This compound belongs to a class of substances that interact with the endocannabinoid system, primarily through binding to cannabinoid receptors CB1 and CB2, which play critical roles in various physiological processes.

Chemical Structure and Properties

The molecular formula of (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone is C24H23NO, with a molecular weight of approximately 341.4 g/mol. The compound features an indole moiety and a naphthalene ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H23NO
Molecular Weight341.4 g/mol
CAS Number155471-09-3

Research indicates that (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone interacts with the endocannabinoid system, particularly through:

  • CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects and modulation of neurotransmitter release.
  • CB2 Receptor Activation : Found mainly in peripheral tissues and immune cells, CB2 receptor activation is linked to anti-inflammatory responses and modulation of immune functions.

Biological Activities

The biological activities associated with (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone include:

1. Anticancer Properties

  • Studies have shown that compounds with indole structures can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis.

2. Antimicrobial Effects

  • The structural characteristics of this compound may facilitate interactions with microbial targets, potentially leading to antimicrobial activity.

3. Neuroprotective Effects

  • Certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and safety profiles of synthetic cannabinoids like (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone:

Case Study 1: Pharmacokinetics

  • A study on synthetic cannabinoids highlighted the rapid metabolism and clearance of JWH compounds in biological systems, emphasizing the importance of understanding their pharmacokinetic profiles for therapeutic applications .

Case Study 2: Toxicological Assessment

  • Research has indicated that synthetic cannabinoids can lead to adverse effects, including toxicity and dependence potential. JWH compounds have been implicated in episodes of poisoning, necessitating further investigation into their safety .

Summary of Biological Activities

The following table summarizes the key biological activities associated with (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone:

Biological ActivityDescription
AnticancerInhibits cancer cell proliferation through modulation of growth signaling.
AntimicrobialPotential interactions with microbial targets leading to antimicrobial effects.
NeuroprotectiveProtects neuronal cells from oxidative damage, relevant for neurodegenerative diseases.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone
Reactant of Route 2
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(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone

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